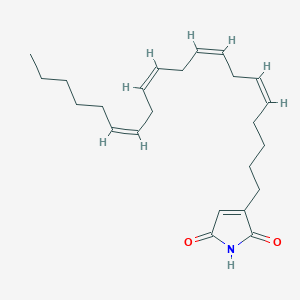![molecular formula C24H27NO2 B12855741 1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)- CAS No. 200616-22-4](/img/structure/B12855741.png)
1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two stereocenters, which contribute to its unique chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol typically involves the reaction of dibenzylamine with a suitable epoxide, followed by a series of stereoselective reductions and functional group transformations. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry is achieved during the reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the stereochemical integrity of the product .
化学反応の分析
Types of Reactions
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield ketones, while reduction with lithium aluminum hydride can produce primary alcohols .
科学的研究の応用
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
作用機序
The mechanism of action of (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
類似化合物との比較
Similar Compounds
(2S,3S)-beta-hydroxyleucine: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
What sets (2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol apart from similar compounds is its unique combination of stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
200616-22-4 |
|---|---|
分子式 |
C24H27NO2 |
分子量 |
361.5 g/mol |
IUPAC名 |
(2S,3S)-3-(dibenzylamino)-4-phenylbutane-1,2-diol |
InChI |
InChI=1S/C24H27NO2/c26-19-24(27)23(16-20-10-4-1-5-11-20)25(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23-24,26-27H,16-19H2/t23-,24+/m0/s1 |
InChIキー |
DDKWOBSGZHQFQP-BJKOFHAPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(C(CO)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


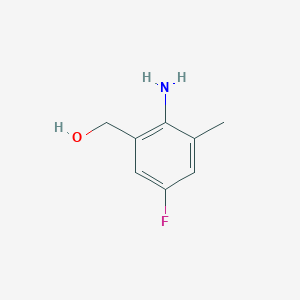
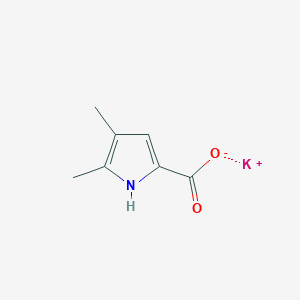
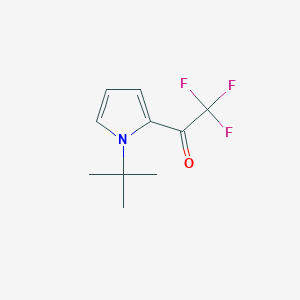
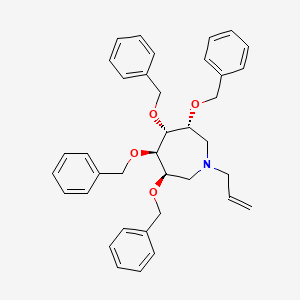
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
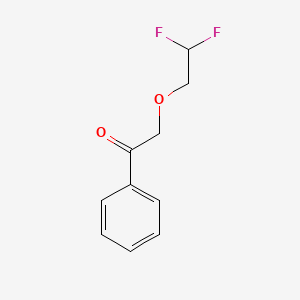
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)

![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
